![molecular formula C17H25N3OS B5568328 2-(1-azocanyl)-N'-[4-(methylthio)benzylidene]acetohydrazide](/img/structure/B5568328.png)

2-(1-azocanyl)-N'-[4-(methylthio)benzylidene]acetohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

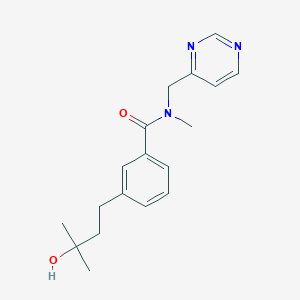

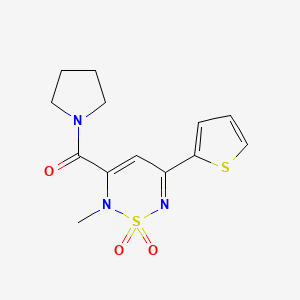

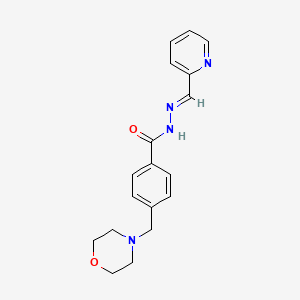

2-(1-azocanyl)-N'-[4-(methylthio)benzylidene]acetohydrazide, also known as AZMA, is a synthetic compound that has been of interest to researchers due to its potential applications in the field of medicinal chemistry. This compound has been studied for its ability to act as a ligand for metal ions, as well as its potential as an anti-cancer agent. In

Aplicaciones Científicas De Investigación

Antimicrobial and Antifungal Activities

Research indicates that similar compounds to 2-(1-Azocanyl)-N'-[4-(Methylthio)Benzylidene]Acetohydrazide have been synthesized and evaluated for their antimicrobial and antifungal properties. For instance, compounds derived from acetohydrazides and thiazolidinones, including those modified with various aromatic aldehydes, have been characterized and shown to possess significant antibacterial and antifungal activities. These studies suggest that modifications of the acetohydrazide structure, similar to this compound, could lead to compounds with potent antimicrobial properties (Fuloria et al., 2009).

Anticancer Properties

Several acetohydrazide derivatives have been synthesized and evaluated for their anticancer activities. For example, benzothiazole acylhydrazones have been studied as anticancer agents, showing that the structural features of these compounds play a crucial role in modulating their antitumor properties. This research underscores the potential of compounds like this compound to be developed into novel anticancer agents by exploring various substitutions on their structure (Osmaniye et al., 2018).

Corrosion Inhibition

The corrosion inhibition effects of organic molecules containing the methylthiophenyl moiety, similar to the structural components of this compound, have been investigated, particularly in hydrochloric acid solution for steel protection. Studies have shown that these compounds act as efficient, mixed-type inhibitors, following a specific adsorption isotherm. Such research highlights the potential application of this compound derivatives in corrosion protection strategies (Nataraja et al., 2011).

Molecular-Level Understanding of Inhibition Efficiency

Quantum chemical approaches have been used to understand the inhibition efficiency of compounds containing the methylthiophenyl moiety, providing insights into the relationship between molecular structures and their inhibition efficiencies. These studies suggest that the strategic positioning of the thiophenyl group in molecules similar to this compound significantly alters their activity, offering a molecular-level explanation for their observed effects (Gece & Bilgiç, 2012).

Direcciones Futuras

Propiedades

IUPAC Name |

2-(azocan-1-yl)-N-[(E)-(4-methylsulfanylphenyl)methylideneamino]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3OS/c1-22-16-9-7-15(8-10-16)13-18-19-17(21)14-20-11-5-3-2-4-6-12-20/h7-10,13H,2-6,11-12,14H2,1H3,(H,19,21)/b18-13+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNGXIJHOKIEJEQ-QGOAFFKASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C=NNC(=O)CN2CCCCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSC1=CC=C(C=C1)/C=N/NC(=O)CN2CCCCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3,4-dihydroxyphenyl)-2-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]thio}ethanone](/img/structure/B5568264.png)

![5-[(benzylamino)sulfonyl]-N-ethyl-2-methoxybenzamide](/img/structure/B5568274.png)

![5-allyl-6-hydroxy-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4(3H)-pyrimidinone](/img/structure/B5568300.png)

![N'-[(2-chloro-3-quinolinyl)methylene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B5568316.png)

![(3R*,4R*)-3-cyclobutyl-4-methyl-1-{5-[(phenylthio)methyl]-2-furoyl}pyrrolidin-3-ol](/img/structure/B5568324.png)

![8-{[1-(methoxymethyl)cyclobutyl]carbonyl}-2-(pyridin-4-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5568330.png)

![5-chloro-2-[(4-nitrobenzyl)oxy]benzaldehyde oxime](/img/structure/B5568332.png)

![2-[(4-chlorophenyl)sulfonyl]-5-(trifluoromethyl)pyridine](/img/structure/B5568335.png)